Flubromazepam

Übersicht

Beschreibung

Flubromazepam ist ein Benzodiazepin-Derivat, das erstmals 1960 synthetisiert wurde . Es ist ein strukturelles Analogon von Phenazepam, bei dem das Chloratom durch ein Fluoratom ersetzt wurde . Trotz seiner frühen Synthese erregte es erst 2012, als es auf dem Graumarkt als neue Designer-Droge auftauchte, größere Aufmerksamkeit . This compound ist bekannt für seine lang anhaltende Wirkung und ist ein Agonist des Gamma-Aminobuttersäure-Subtyps A-Rezeptors .

Wissenschaftliche Forschungsanwendungen

Flubromazepam hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Industrie: Es wird bei der Entwicklung neuer psychoaktiver Substanzen und für forensische Analysen eingesetzt.

Wirkmechanismus

This compound übt seine Wirkung aus, indem es an die Gamma-Aminobuttersäure-Subtyps A-Rezeptoren im Gehirn bindet . Diese Bindung verstärkt die inhibitorischen Wirkungen von Gamma-Aminobuttersäure, was zu einem erhöhten Chloridionen-Einstrom und einer Hyperpolarisation von Neuronen führt . Dies führt zu sedierenden, anxiolytischen und muskelrelaxierenden Wirkungen .

Wirkmechanismus

Target of Action

Flubromazepam is a long-acting gamma-aminobutyric acid subtype A (GABA-A) receptor agonist . The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the brain. When activated, it allows the influx of chloride ions into the neuron, making the neuron more resistant to excitation.

Mode of Action

This compound, like other benzodiazepines, enhances the effect of the neurotransmitter GABA at the GABA-A receptor, resulting in sedative, sleep-inducing (hypnotic), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties .

Biochemical Pathways

It’s believed to share the traditional gaba-mediated pathway of the vast majority of benzodiazepines . This involves the enhancement of GABA at the GABA-A receptor, leading to increased inhibitory effects in the brain.

Result of Action

The molecular and cellular effects of this compound’s action result in a range of physiological responses. These include anxiolytic, muscle-relaxant, anticonvulsant, amnesic, sedative, and hypnotic properties . In addition, this compound has been found to induce reward-related behavior in conditioned place preference tests, suggesting a potential for dependence .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the individual’s metabolic rate, the presence of other substances, and the individual’s tolerance to benzodiazepines. Misuse of this compound can lead to severe health-related events . Furthermore, this compound has been observed to have cardiotoxic effects, reducing cell viability and considerably inhibiting potassium channels in a human ether-à-go-go-related gene assay .

Biochemische Analyse

Biochemical Properties

Flubromazepam interacts with the gamma-aminobutyric acid subtype A (GABAA) receptor . This interaction is crucial in its role in biochemical reactions, as GABAA receptors are major inhibitory neurotransmitters in the brain.

Cellular Effects

This compound has been found to have significant effects on psychological and cardiovascular health . It influences cell function by acting on the GABAA receptors, which can lead to sedation, muscle relaxation, and anxiety reduction .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to the GABAA receptor . This binding enhances the effect of the neurotransmitter GABA, leading to increased chloride ion influx and hyperpolarization of the neuron. This results in an inhibitory effect on neurotransmission .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to induce reward-enhancing effects and cardiotoxic effects in rodents . Over time, these effects may lead to a potential for dependence and other adverse effects .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with dosage . At a dosage of 0.1 mg/kg, mice exhibited a significant preference for the this compound-paired compartment, suggesting a potential for dependence .

Metabolic Pathways

Like other benzodiazepines, it is likely metabolized in the liver by cytochrome P450 enzymes .

Subcellular Localization

Given its mechanism of action, it is likely to be localized at the cell membrane where GABAA receptors are located .

Vorbereitungsmethoden

Die Synthese von Flubromazepam beinhaltet die Reaktion von 2-Amino-5-Brombenzophenon mit Glycinethylesterhydrochlorid, gefolgt von einer Cyclisierung zur Bildung des Benzodiazepinrings Die Reaktionsbedingungen umfassen typischerweise Erhitzen und die Verwendung von Lösungsmitteln wie Ethanol oder Methanol.

Analyse Chemischer Reaktionen

Flubromazepam durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: This compound kann oxidiert werden, um hydroxylierte Metaboliten zu bilden.

Reduktion: Reduktionsreaktionen sind weniger häufig, können aber unter bestimmten Bedingungen auftreten.

Substitution: Halogensubstitutionsreaktionen können auftreten, insbesondere unter Beteiligung der Brom- und Fluoratome.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Lithiumaluminiumhydrid. Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind typischerweise hydroxylierte oder dehalogenierte Derivate .

Vergleich Mit ähnlichen Verbindungen

Flubromazepam ähnelt anderen Benzodiazepinen wie:

Phenazepam: Ein Benzodiazepin mit einem Chloratom anstelle eines Fluoratoms.

Etizolam: Ein Thienodiazepin mit ähnlichen sedierenden Wirkungen.

Pyrazolam: Ein weiteres Designer-Benzodiazepin mit ähnlichen pharmakologischen Eigenschaften.

This compound ist aufgrund seiner lang anhaltenden Wirkung und seiner spezifischen Bindungsaffinität für Gamma-Aminobuttersäure-Subtyps A-Rezeptoren einzigartig .

Eigenschaften

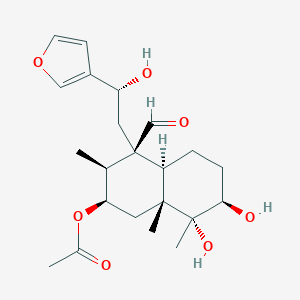

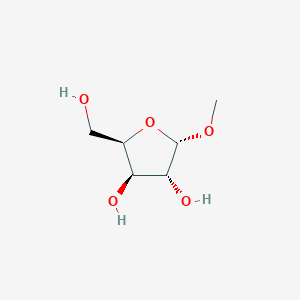

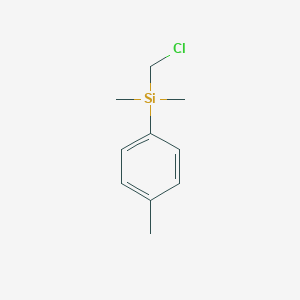

IUPAC Name |

7-bromo-5-(2-fluorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrFN2O/c16-9-5-6-13-11(7-9)15(18-8-14(20)19-13)10-3-1-2-4-12(10)17/h1-7H,8H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRKDDZBVSZLOFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(C=C(C=C2)Br)C(=N1)C3=CC=CC=C3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40513609 | |

| Record name | 7-Bromo-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40513609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2647-50-9 | |

| Record name | Flubromazepam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2647-50-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flubromazepam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002647509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Bromo-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40513609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUBROMAZEPAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GKX573279U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does flubromazepam exert its effects in the body?

A1: this compound is a gamma-aminobutyric acid subtype A (GABAA) receptor agonist. [] This means it binds to the GABAA receptor in the brain, enhancing the effects of the inhibitory neurotransmitter GABA. This leads to sedative, anxiolytic, and muscle-relaxing effects. [, ]

Q2: What is the molecular formula and weight of this compound?

A2: this compound has the molecular formula C17H13BrFN3O and a molecular weight of 374.21 g/mol.

Q3: What spectroscopic techniques are used to characterize this compound?

A3: Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-ToF-MS) are employed for characterizing this compound. [, ]

Q4: How is this compound metabolized in the body?

A4: this compound undergoes metabolism in the liver. The predominant metabolites are a monohydroxylated compound and the debrominated compound. [, , ]

Q5: What is the elimination half-life of this compound?

A5: this compound has a long elimination half-life, estimated to be over 100 hours. This means it can remain in the body for an extended period. [, ]

Q6: How long can this compound be detected in biological samples after ingestion?

A6: this compound and its metabolites can be detected in urine for up to 28 days after ingestion, depending on the dose and the sensitivity of the analytical method used. [, ]

Q7: What preclinical studies have been conducted on this compound?

A7: Rodent studies using the conditioned place preference test indicate that this compound has reward-enhancing effects, suggesting a potential for dependence. [] Additionally, research has shown that this compound can inhibit potassium channels, potentially contributing to cardiotoxic effects. []

Q8: What are the potential adverse effects of this compound?

A8: this compound can cause a range of adverse effects, primarily related to its central nervous system depressant properties. These may include drowsiness, dizziness, confusion, impaired coordination, and respiratory depression. [, , , , ] It also has potential for cardiotoxicity. []

Q9: How is this compound typically detected and quantified in biological samples?

A9: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is commonly used for the detection and quantification of this compound and its metabolites in biological samples like blood and urine. [, , , , , , ]

Q10: Can immunoassays be used to detect this compound?

A10: While some immunoassays may cross-react with this compound, the cross-reactivity varies significantly between assays and may not be sufficient for reliable detection. [, , ] Therefore, confirmatory testing with more specific methods like LC-MS/MS is crucial. [, , , ]

Q11: How do structural modifications to the benzodiazepine scaffold affect activity and potency?

A11: While specific SAR studies for this compound are limited, it is known that modifications to the benzodiazepine scaffold, such as the introduction of halogens (bromine, fluorine), can significantly influence potency and pharmacokinetic properties. [, , ] Subtle changes in the position of these substituents can lead to the creation of positional isomers with varying pharmacological profiles. [, ]

Q12: Why are designer benzodiazepines, like this compound, a growing concern?

A12: The emergence of designer benzodiazepines poses significant challenges due to several factors:

- Limited Research: There is a lack of comprehensive pharmacological and toxicological data available for many DBZDs, making it difficult to predict their potential for harm and develop appropriate harm reduction strategies. [, , , , ]

- Rapid Evolution: The illicit market for DBZDs is constantly evolving, with new compounds appearing frequently, making it challenging for analytical laboratories to keep up with the latest substances and update testing methods. [, , , , ]

- Unregulated Production: The production of DBZDs is largely unregulated, leading to inconsistent dosages and the potential for contamination with harmful substances, further increasing the risks associated with their use. [, ]

- Misinformation and Misuse: Misinformation regarding the safety and effects of DBZDs circulating online, combined with their easy accessibility through the internet, contributes to their misuse and poses risks to public health. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.